![molecular formula C22H29N3O B2540864 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide CAS No. 1049373-67-2](/img/structure/B2540864.png)
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
The compound “4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide” is a benzamide derivative with a phenylpiperazine moiety. Benzamides and phenylpiperazines are both significant classes of compounds in medicinal chemistry, known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of benzamides and phenylpiperazines. The benzamide portion would have a planar structure due to the conjugation between the benzene ring and the amide group. The phenylpiperazine group is likely to adopt a non-planar conformation .Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical for amides, such as hydrolysis. The phenylpiperazine moiety could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility and the presence of aromatic rings could affect its UV/Vis absorption spectrum .Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus .
- The compound’s antifungal potential has been explored. For instance, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were assayed against fungal organisms, including Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum .
Antiviral Activity
Antifungal Properties
Acetylcholinesterase Inhibition
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Mode of Action
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system . The compound establishes important interactions with the main residues of the target enzymes .
Biochemical Pathways
By inhibiting AChE and BChE, 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes . The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in the nervous system .
Result of Action
The inhibition of AChE and BChE by 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially improving functions such as muscle movement and memory processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJPOXJOZYWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide |
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